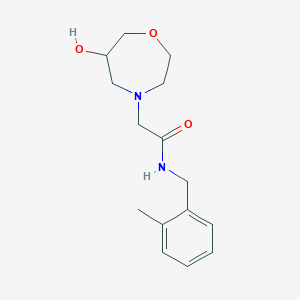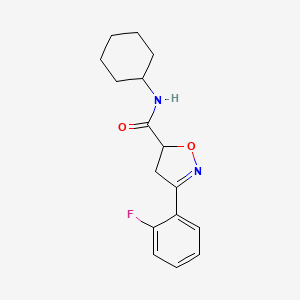![molecular formula C19H21N5O3 B5545195 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the compound involves multiple steps starting from basic precursors like phthalic anhydride or benzoic acid, transforming into more complex structures such as phthalazin-1(2H)-one derivatives through various chemical reactions involving esterification, hydrazide formation, and cyclization. These processes often use reagents like DMF, sodium hydride, and specific catalysts to achieve the desired derivatives with antimicrobial or other biological activities (Sridhara et al., 2010); (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectral data including EI-MS, IR, 1H-NMR, and sometimes 13C-NMR, which confirm the successful synthesis of the targeted molecules. These spectral analyses are crucial for determining the molecular framework and functional groups present in the compound, providing insights into its potential chemical behavior and interactions (Abbasi et al., 2020).
Chemical Reactions and Properties
The compound and its derivatives exhibit a range of chemical reactions, including cyclization, aminolysis, and alkylation, leading to various heterocyclic compounds. These reactions are facilitated by specific reagents and conditions, such as thionyl chloride, carbonyldiimidazole, or potassium salts, which help in transforming the structure and enhancing the biological activity of the compound (Berest et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of heterocyclic compounds, including those containing 1,3,4-oxadiazol and phthalazine moieties, are of significant interest due to their diverse pharmacological activities. A study by E. A. E. Rady and M. Barsy (2006) details a method for the synthesis of phthalazine derivatives, emphasizing the importance of analytical and spectral analysis in confirming chemical structures (Rady & Barsy, 2006). Similarly, research by A. M. Sridhara et al. (2011) explores the antimicrobial activities of new 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, highlighting their potential in combating various bacterial and fungal strains (Sridhara et al., 2011).
Antimicrobial Studies
The antimicrobial potential of heterocyclic compounds is a significant area of research. A. M. Sridhara et al. (2010) synthesized new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, demonstrating varied antimicrobial efficacy against different bacteria and fungi (Sridhara et al., 2010).
Biological Evaluation for Anticancer Activity
The search for new anticancer agents is ongoing, and heterocyclic compounds continue to offer promising avenues. B. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against various cancer cell lines. Their study found several derivatives to exhibit higher anticancer activities than the reference drug, highlighting the potential of such compounds in cancer treatment (Ravinaik et al., 2021).
Insecticidal Assessment
Investigating the insecticidal properties of novel compounds contributes to the development of new pest control strategies. A study by A. Fadda et al. (2017) synthesized various heterocycles from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and assessed their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in agricultural pest management (Fadda et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Oxadiazoles have shown potential in various fields, including medicinal chemistry and material science. They have been recognized as promising scaffolds in drug discovery, and there is ongoing research to develop novel efficient and convenient methods for their synthesis . The future of this specific compound would depend on further studies exploring its properties and potential applications.
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-14-5-3-4-6-15(14)19(26)24(21-12)11-17(25)23(2)10-9-16-20-18(27-22-16)13-7-8-13/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHCQJIJOQNZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N(C)CCC3=NOC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)
![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)
![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)
![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)